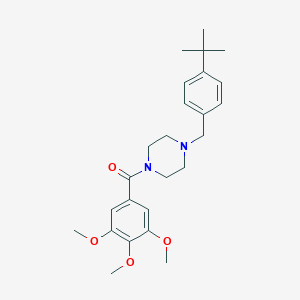

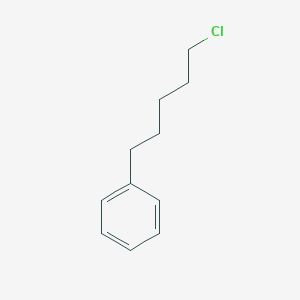

![molecular formula C11H10OS B101703 2-Acetyl-3-methylbenzo[b]thiophene CAS No. 18781-31-2](/img/structure/B101703.png)

2-Acetyl-3-methylbenzo[b]thiophene

Descripción general

Descripción

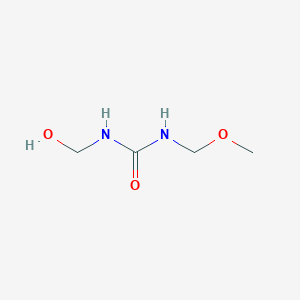

Benzo[b]thiophene derivatives are compounds of significant interest due to their applications in various fields, including their role as selective estrogen receptor modulators. The compound 2-Acetyl-3-methylbenzo[b]thiophene is a derivative of benzo[b]thiophene, which is a heterocyclic compound consisting of a benzene ring fused to a thiophene ring. The specific structure of 2-Acetyl-3-methylbenzo[b]thiophene indicates the presence of an acetyl group at the second position and a methyl group at the third position on the benzo[b]thiophene core .

Synthesis Analysis

The synthesis of 2-arylbenzo[b]thiophenes, which are closely related to 2-Acetyl-3-methylbenzo[b]thiophene, typically involves intramolecular cyclization. A proposed method for synthesizing derivatives with heteroatoms at the 3-position directly from the benzo[b]thiophene core has been described using an aromatic nucleophilic substitution reaction and Heck-type coupling. This method yields 2-aryl-3-amino or phenoxybenzo[b]thiophenes with an overall yield of about 35% in 5 steps .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Acetyl-3-methylbenzo[b]thiophene has been studied using X-ray diffraction methods. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a compound with a similar acetyl group, was characterized and found to crystallize in the monoclinic space group with specific cell parameters. The structure exhibited both intra and intermolecular hydrogen bonds, which are important for the stability and reactivity of the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of 2-Acetyl-3-methylbenzo[b]thiophene are not detailed in the provided papers, the related compound 1,2-bis(6-acetyl-2-methylbenzo[b]thiophen-3-yl)cyclopentene has been synthesized and shown to exhibit photochromic properties in a toluene solution. This indicates that the acetyl and methyl substituents on the benzo[b]thiophene core can participate in reactions that lead to photochromism, a reversible transformation of a chemical species induced by light .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Acetyl-3-methylbenzo[b]thiophene can be inferred from related compounds. For example, the photochromic compound mentioned earlier has a crystal structure with properties characteristic of photochromic compounds, such as an anti-parallel conformation of the molecule and a specific distance between reaction centers. These properties are crucial for the photochromic behavior and could be relevant to the physical and chemical properties of 2-Acetyl-3-methylbenzo[b]thiophene as well .

Aplicaciones Científicas De Investigación

Chemical Modifications and Derivatives

2-Acetyl-3-methylbenzo[b]thiophene has been a subject of various chemical modification studies. For instance, it has been involved in reactions to produce amino-, guanidino-, and ureido-compounds, among others, by modifying known methods. Its derivatives with different substituents have been synthesized to obtain new compounds, highlighting its versatility in chemical synthesis (Chapman, Clarke, & Manolis, 1972).

Potential in Drug Development

One study explored benzo[b]thiophene derivatives, including those derived from 2-acetyl-3-methylbenzo[b]thiophene, for their potential in drug development, particularly as antidepressants. These compounds were evaluated for their affinity to 5-HT1A serotonin receptors and serotonin reuptake inhibition, demonstrating the compound's relevance in pharmacological research (Orus et al., 2002).

Photochromic Properties and Synthesis

2-Acetyl-3-methylbenzo[b]thiophene has also been utilized in the synthesis of photochromic compounds. A study on the synthesis of 1,2-bis(6-acetyl-2-methylbenzo[b]thiophen-3-yl)cyclopentene revealed photochromic properties in its crystal structure, indicating potential applications in materials science (Krayushkin et al., 2008).

Substitution Reactions

There is significant interest in the substitution reactions of benzo[b]thiophen derivatives, including 2-acetyl-3-methylbenzo[b]thiophene. Studies have detailed electrophilic substitution reactions, exploring the chemical behavior and potential applications of these compounds in organic synthesis (Clarke, Scrowston, & Sutton, 1973).

Green Chemistry Approaches

Recent advancements include a green one-step protocol for the preparation of substituted 2-acetylbenzo[b]thiophenes, emphasizing environmentally friendly and efficient methods in organic synthesis. This approach uses water as the reaction medium, showcasing the potential of 2-acetyl-3-methylbenzo[b]thiophene in sustainable chemistry (Debray, Lemaire, & Popowycz, 2012).

Propiedades

IUPAC Name |

1-(3-methyl-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTQKSGOEOVCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-3-methylbenzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

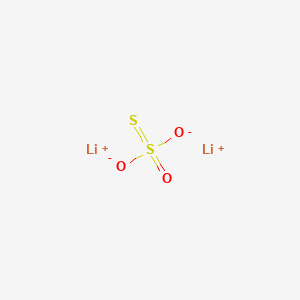

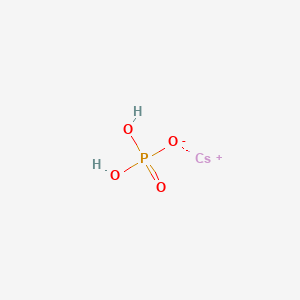

![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)

![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)